Choline chloride C-11

Description

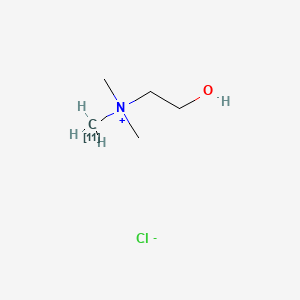

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Choline is incorporated into phosphatidylcholine which is a major membrane phospholipid in mammalian cells. The use of choline C11 is based on the knowledge that malignant tumors with increased cellular proliferation take up more choline when compared with normal cells for the formation of cellular membranes. The increased uptake of choline is explained by its use as a substrate in phospholipid synthesis in cell membranes, transmembrane signaling, and lipid and cholesterol transport and metabolism. |

|---|---|

CAS No. |

87591-54-6 |

Molecular Formula |

C5H14ClNO |

Molecular Weight |

138.62 g/mol |

IUPAC Name |

2-hydroxyethyl-dimethyl-(111C)methylazanium;chloride |

InChI |

InChI=1S/C5H14NO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1/i1-1; |

InChI Key |

SGMZJAMFUVOLNK-ULWFUOSBSA-M |

SMILES |

C[N+](C)(C)CCO.[Cl-] |

Isomeric SMILES |

C[N+](C)([11CH3])CCO.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCO.[Cl-] |

Other CAS No. |

87591-54-6 |

solubility |

Soluble |

Origin of Product |

United States |

Radiochemical Synthesis and Production Methodologies for Choline Chloride C 11

Production of Carbon-11 (B1219553) ([¹¹C]) Radionuclide

The foundational step in the synthesis of [¹¹C]Choline chloride is the production of the short-lived radionuclide, Carbon-11 (¹¹C), which has a half-life of approximately 20.4 minutes. encyclopedia.pub This necessitates rapid and efficient production and synthesis processes. encyclopedia.pubnih.gov

Cyclotron-Based ¹¹C-CO₂ Generation and Trapping

The most common method for producing ¹¹C is through the bombardment of a nitrogen-14 (¹⁴N) target with protons in a medical cyclotron. openmedscience.comresearchgate.net This nuclear reaction, specifically the ¹⁴N(p,α)¹¹C reaction, is the standard for generating ¹¹C for PET radiopharmaceuticals. encyclopedia.pubunm.edu The target typically consists of nitrogen gas (N₂) containing a small amount of oxygen (O₂), usually around 0.1-0.5%. encyclopedia.pubunm.edu The presence of oxygen facilitates the formation of [¹¹C]carbon dioxide ([¹¹C]CO₂), the primary chemical form of the radionuclide produced. openmedscience.comunm.edu

Alternatively, adding hydrogen to the nitrogen gas target can produce [¹¹C]methane ([¹¹C]CH₄). openmedscience.comresearchgate.net However, for the synthesis of many ¹¹C-labeled compounds, including [¹¹C]Choline, [¹¹C]CO₂ is the preferred starting material. researchgate.net The proton beams used in the cyclotron typically have energies ranging from 11 to 17 MeV to optimize the production of ¹¹C. openmedscience.com

Once produced, the gaseous [¹¹C]CO₂ is transferred from the cyclotron target to a radiochemistry laboratory. unm.edu Trapping of the [¹¹C]CO₂ is a critical step and is often accomplished using molecular sieves or cryogenic methods involving liquid nitrogen. researchgate.net The trapped [¹¹C]CO₂ can then be released by heating for subsequent chemical reactions. researchgate.net

Conversion to [¹¹C]Methyliodide ([¹¹C]CH₃I) or [¹¹C]Methyltriflate

While [¹¹C]CO₂ can be used directly in some syntheses, for [¹¹C]Choline production, it is typically converted into a more reactive methylating agent. nih.gov The most widely used of these is [¹¹C]methyl iodide ([¹¹C]CH₃I). researchgate.net Two primary methods exist for this conversion: the "wet method" and the "gas-phase method."

The wet method involves the reduction of [¹¹C]CO₂ to [¹¹C]methanol using a reducing agent like lithium aluminum hydride (LiAlH₄). d-nb.infosnmjournals.org The resulting [¹¹C]methanol is then reacted with hydroiodic acid (HI) to produce [¹¹C]CH₃I. d-nb.infosnmjournals.org

The gas-phase method , which often leads to higher specific activity, involves the conversion of [¹¹C]CO₂ to [¹¹C]CH₄, followed by a gas-phase reaction with iodine (I₂) at high temperatures (around 720°C) to form [¹¹C]CH₃I. gehealthcare.comingentaconnect.comqucosa.de Automated synthesis modules, such as the GE TRACERlab™ FX series, often utilize this gas-phase methodology. gehealthcare.comresearchgate.net

Another potent methylating agent, [¹¹C]methyl triflate ([¹¹C]CH₃OTf), can be synthesized from [¹¹C]CH₃I. This is achieved by passing [¹¹C]CH₃I over a column containing silver triflate at an elevated temperature, typically around 200°C. nih.govscispace.com [¹¹C]Methyl triflate is known to be more reactive than [¹¹C]methyl iodide in many reactions. scispace.com

Precursor Compounds for Choline (B1196258) Chloride C-11 Synthesis

The selection of an appropriate precursor is crucial for the successful and efficient synthesis of [¹¹C]Choline.

Dimethylethanolamine (DMAE) as a Key Substrate

The primary precursor for the synthesis of [¹¹C]Choline is 2-dimethylaminoethanol (DMAE). d-nb.infonih.gov DMAE serves as the substrate that will be N-methylated with the ¹¹C-labeled methyl group to form the quaternary ammonium (B1175870) structure of choline. d-nb.info In many synthesis protocols, DMAE not only acts as the precursor but can also function as the reaction solvent and base. d-nb.info

Radiosynthesis Pathways of [¹¹C]Choline

The final step in the production of [¹¹C]Choline involves the radiolabeling of the precursor compound.

N-Methylation Reactions with [¹¹C]CH₃I or [¹¹C]Methyltriflate

The core reaction in the synthesis of [¹¹C]Choline is the N-methylation of DMAE. This is an S_N2 reaction where the nitrogen atom of DMAE acts as a nucleophile, attacking the electrophilic ¹¹C-labeled methyl group of either [¹¹C]methyl iodide or [¹¹C]methyl triflate. d-nb.info

The reaction can be carried out in a solution with DMAE dissolved in a solvent like ethanol (B145695) or by using neat DMAE. researchgate.netnih.gov A significant advancement in the synthesis methodology is the use of solid-phase extraction (SPE) cartridges for both the reaction and purification. d-nb.infonih.gov In this "on-column" method, DMAE is loaded onto a cation-exchange cartridge (e.g., Sep-Pak Accell Plus CM). d-nb.infoqucosa.de The gaseous [¹¹C]CH₃I is then passed through the cartridge, where it reacts with the immobilized DMAE to form [¹¹C]Choline. snmjournals.orgqucosa.de

This on-column technique offers several advantages, including simplified purification. Unreacted DMAE and byproducts can be washed away with a solvent like ethanol, while the desired [¹¹C]Choline product is retained on the cartridge due to its positive charge. nih.govtermedia.pl The final [¹¹C]Choline chloride is then eluted from the cartridge with a saline solution. d-nb.infotermedia.pl This method has been shown to produce high radiochemical yields and purity. researchgate.netresearchgate.net

Table 1: Comparison of [¹¹C]Choline Synthesis Methods

| Synthesis Method | Methylating Agent | Precursor | Typical Radiochemical Yield (Decay Corrected) | Key Features |

|---|---|---|---|---|

| Solution Phase | [¹¹C]CH₃I | DMAE in solvent (e.g., DMF, ethanol) | ~20% (in DMF) | Traditional method, requires subsequent purification. nih.gov |

| "Green" Chemistry Approach | [¹¹C]CH₃I | DMAE in ethanol | Variable | Eliminates the use of more toxic solvents like DMF. nih.gov |

| On-Column Solid Phase | [¹¹C]CH₃I | DMAE on cation-exchange cartridge | 65% - >80% | Combines reaction and purification, high efficiency, reduced synthesis time. d-nb.infonih.govresearchgate.netresearchgate.net |

| Microfluidic Synthesis | [¹¹C]CH₃I | DMAE | >60% | Precise control of reactants, reduced synthesis time, suitable for dose-on-demand. mdpi.comdiva-portal.org |

Reaction Conditions and Optimization Strategies

The N-methylation of 2-(dimethylamino)ethanol (DMAE) with [¹¹C]methyl iodide is the core reaction in [¹¹C]choline synthesis. d-nb.inforesearchgate.net Optimization of this reaction is critical for maximizing the radiochemical yield (RCY) and purity while minimizing synthesis time. nih.gov Various strategies have been developed, moving from traditional solvent-based methods to more efficient and cleaner approaches.

Initially, the reaction was often performed with DMAE dissolved in solvents like dimethylformamide (DMF). nih.govtermedia.pl However, DMF is a class 2 solvent that poses technical difficulties, including its potential presence as a residual solvent in the final product. nih.govtermedia.pl This has led to the development of optimized methods to reduce or eliminate its use.

Two primary alternative strategies are the "green chemistry" approach and the "solid-phase" or "dry" synthesis. nih.govnih.gov

Green Chemistry Method: This approach replaces DMF with a more environmentally friendly solvent like ethanol. nih.govtermedia.pl The precursor, DMAE, is dissolved in ethanol for the reaction. termedia.pl

Solid-Phase Method: In this technique, the reaction occurs on a solid support. DMAE is loaded onto a cartridge, and the gaseous [¹¹C]CH₃I is passed through it. nih.govqucosa.de This method can completely eliminate the need for solvents like DMF in the reaction step. nih.govresearchgate.net

Optimization efforts focus on parameters such as precursor amount, reaction time, and temperature. Research shows that reducing the amount of DMAE precursor can still result in high yields, which is economically beneficial. nih.govmdpi.com For instance, an improved automated synthesis established that using 60 µL of DMAE without a solvent at room temperature could produce radiochemical yields higher than 80% in 20 minutes. nih.gov Another study found that optimizing precursor loading conditions on a microfluidic cassette allowed for a high RCY of 60% even after reducing the DMAE volume significantly. mdpi.com The solid-phase synthesis has proven particularly effective, yielding a high radiochemical yield of 65% ±3% in a short production time of 12 minutes. nih.govnih.govresearchgate.net

| Parameter | Green Chemistry (Ethanol) Method | Solid Phase Method | DMF Method (Baseline) |

|---|---|---|---|

| Solvent | Ethanol | None (Dry) | Dimethylformamide (DMF) |

| Amount of DMAE | 10 µl (dissolved in EtOH) | Up to 500 µl (on HLB cartridge) | 10 µl (dissolved in DMF) |

| Amount of DMF | Not used | Not used | 200 µl per run |

| Synthesis/Reformulation Time | 17 min | 12 min | 17 min |

| Radiochemical Yield (RCY) | - | 65% ±3% | 20% |

Data sourced from Contemporary Oncology (Pozn), 2018. nih.govtermedia.pl

Automated Synthesis Modules and Systems

To ensure radiation safety and achieve the rapid, reproducible production required by the short half-life of carbon-11, the synthesis of [¹¹C]choline is almost universally performed using automated modules. nih.govnih.gov These computer-controlled systems handle the entire process from the conversion of [¹¹C]CO₂ to the final purified product. nih.govnih.gov

Automated synthesis systems for [¹¹C]choline are typically installed in shielded hot cells to protect operators from radiation. nih.gov They are often composed of several interconnected units. A common configuration involves a module for producing the [¹¹C]methyl iodide precursor, which is then transferred to a second module for the reaction and purification steps. nih.govnih.govqucosa.de

Examples of commercially available and custom-built modules include:

Bioscan modules: These can include a MeI-PLUS™ unit for [¹¹C]CH₃I synthesis and a ReFORM-PLUS™ unit where the methylation reaction, isolation, and purification occur. nih.govnih.gov The [¹¹C]CO₂ from the cyclotron is first trapped and converted to [¹¹C]CH₃I in the MeI-PLUS™ unit. nih.gov This is then distilled into the ReFORM-PLUS™ unit containing the DMAE precursor for the final reaction. nih.gov

Tracerlab Modules: The GE Tracerlab FXC or FX C Pro modules are also widely used. d-nb.infoqucosa.de These can be set up for gas-phase iodination of [¹¹C]methane to produce [¹¹C]CH₃I, which is then used for the labeling reaction. qucosa.de

Microfluidic Systems: More recent advancements include the use of microfluidic, cassette-based modules like the iMiDEV™. mdpi.com These systems use microreactors and precise flow control to improve reaction efficiency and reduce precursor consumption. mdpi.com

The implementation involves loading the precursor (e.g., DMAE dissolved in a solvent or loaded onto a cartridge) into the appropriate part of the module. nih.govqucosa.de The system then automatically manages the transfer of reagents, heating, cooling, and final purification steps. nih.gov

Automated systems are crucial for achieving high efficiency and reproducibility in [¹¹C]choline production. nih.gov Optimization of the automated process parameters leads to high radiochemical yields and sufficient activity for multiple patient doses from a single production run. d-nb.infonih.gov

Studies have demonstrated the high efficiency of these systems. An optimized, solvent-free automated synthesis reported radiochemical yields higher than 80% and produced activities of 30.0 ± 5.6 GBq within 20 minutes. nih.govresearchgate.net An automated method developed on a custom-built module reported a radiochemical yield of 80% (decay corrected), sufficient for 5-6 patient doses. d-nb.info Even with the challenges of a short half-life, the entire process of production, isolation, and purification can be completed within 20-25 minutes. nih.govqucosa.denih.gov This speed is critical to minimize decay-related losses. nih.gov The use of microfluidic systems has also shown high efficiency, with radiochemical yields of over 60% in approximately 20 minutes. mdpi.com

| Automated System/Method | Synthesis Time | Radiochemical Yield (RCY) | Final Activity/Yield | Radiochemical Purity |

|---|---|---|---|---|

| Solvent-Free, Tefzel Tube | 20 min | >80% | 30.0 ± 5.6 GBq | >99% |

| Home-made Module (On-line Methylation) | 20 min | 80% (decay corrected) | Up to 11.1 GBq | >99% |

| Tracerlab FXC & GPF-101 | 25 min | - | 6.6 GBq (uncorrected) | >99% |

| Microfluidic iMiDEV™ | ~24 min | 66% ±2% | - | >99% |

| Bioscan ReFORM PLUS™ (Solid Phase) | 12 min | 65% ±3% | - | - |

Data compiled from multiple research sources. d-nb.infonih.govqucosa.deresearchgate.netmdpi.com

Design and Implementation of Automated Synthesis Apparatuses

Purification and Quality Control Methodologies

Following the synthesis reaction, the [¹¹C]choline must be rigorously purified to remove unreacted precursors, reagents, and byproducts. nih.gov Quality control testing is then performed to ensure the final product is safe and effective for clinical use. snmjournals.org

Solid-phase extraction (SPE) is the standard method for purifying [¹¹C]choline, offering a simpler and more easily automated alternative to older, more complex HPLC purification techniques. d-nb.info The technique relies on the fact that [¹¹C]choline is a cation. researchgate.net

The purification process generally involves the following steps:

The reaction mixture is passed through a cation exchange SPE cartridge, such as a Sep-Pak Accell Plus CM or a Sep-Pak Light Accell Plus CM. nih.govnih.govd-nb.info

The positively charged [¹¹C]choline is trapped on the solid-phase resin of the cartridge. nih.govresearchgate.net

The cartridge is then washed with solvents like ethanol and water to remove unreacted, non-ionic components such as residual DMAE and [¹¹C]CH₃I. nih.govd-nb.infotermedia.pl

Finally, the purified [¹¹C]choline is eluted (released) from the cartridge using a sterile 0.9% saline solution. nih.govd-nb.info The eluate is passed through a 0.22-μm sterile filter into a sterile collection vial. nih.govd-nb.info

In some methods, two cartridges are used in series. For example, a reversed-phase Sep-Pak C18 cartridge can be used as the solid support for the reaction, followed by an in-line cation-exchange Sep-Pak Accell Plus CM for purification. d-nb.info However, simplified methods using only a single CM Sep-Pak for both the reaction and purification have been developed to reduce potential contamination. qucosa.deresearchgate.net

Chromatographic techniques are essential for validating the identity and purity of the final [¹¹C]choline product. nih.gov High-Pressure Liquid Chromatography (HPLC) or High-Pressure Ion Chromatography (HPIC) systems are used to confirm radiochemical purity and quantify chemical impurities like residual DMAE. termedia.plsnmjournals.orgsnmjournals.org

A typical analytical setup includes:

A chromatography system: Such as a DIONEX Ultimate 3000. termedia.pl

A column: Cation exchange or trimode silica (B1680970) columns are common. Examples include the IC-PAK M/D cation column, Acclaim® Trinity™ P1 column, or an X-Bridge C18 column. nih.govsnmjournals.orgresearchgate.net

Detectors: A combination of detectors is used. A UV detector helps identify and quantify chemical compounds, while a radioactivity detector (e.g., scintillation detector) specifically detects the [¹¹C]choline. termedia.plresearchgate.net

Validation studies using these methods confirm that the automated synthesis and purification processes consistently produce [¹¹C]choline with very high radiochemical purity, often greater than 99%. d-nb.infonih.govsnmjournals.org For example, one HPIC validation method confirmed the identity of [¹¹C]choline with a retention time of 9.63 ± 0.01 minutes and showed radiochemical purities exceeding 99% across multiple batches. snmjournals.org Another HPIC method showed >99% radiochemical purity with a retention time of 8.26 minutes. snmjournals.org These quality control tests ensure that the concentration of the DMAE precursor is below established limits, which is crucial for the quality of the final product. nih.govsnmjournals.org

Radionuclidic Purity Assessment

The radionuclidic purity of Carbon-11 (¹¹C) Choline Chloride is a critical quality control parameter, ensuring that the radioactivity of the final product originates almost exclusively from the decay of ¹¹C. The assessment of radionuclidic purity involves methods to identify and quantify the presence of any other radioactive isotopes.

The primary methods for determining the radionuclidic purity of ¹¹C-Choline are half-life measurement and gamma-ray spectroscopy. nih.govsemanticscholar.org These techniques provide a comprehensive analysis of the radioactive components in the sample.

Half-Life Measurement:

The half-life of a radionuclide is a unique and constant characteristic. For ¹¹C, the accepted half-life is approximately 20.4 minutes. nih.goviba-radiopharmasolutions.commdpi.comsnmmi.org Measurement of the decay of radioactivity over time serves as a fundamental method to confirm the identity of the radionuclide.

The process involves measuring the activity of the sample at sequential time points using a dose calibrator. nih.gov The half-life can then be calculated using the decay formula. A measured half-life within a narrow range of the accepted value, typically between 19.9 and 20.9 minutes, confirms the identity of the nuclide as ¹¹C. iaea.org Any significant deviation from this value would suggest the presence of other radionuclides with different half-lives. semanticscholar.org

Gamma-Ray Spectroscopy:

Gamma-ray spectroscopy is a powerful technique used to identify and quantify gamma-emitting radionuclides. For positron-emitting isotopes like ¹¹C, the annihilation of positrons with electrons produces two gamma photons with a characteristic energy of 511 keV. nih.gov The detection of this specific energy peak is a key indicator of the presence of ¹¹C.

High-purity germanium (HPGe) detectors are commonly employed for this analysis due to their excellent energy resolution. nih.govnih.govtermedia.pl The final product sample is analyzed after a sufficient decay period (e.g., one or two days after synthesis) to allow the short-lived ¹¹C to decay, making any longer-lived radionuclidic impurities more detectable. nih.govscitechnol.com The spectrum is typically acquired over an extended period, such as 180 minutes, to achieve a good signal-to-noise ratio. nih.govscitechnol.com The analysis of the gamma spectrum can identify and quantify any radionuclidic impurities, with acceptance criteria often set at less than 0.1% of the total radioactivity. nih.gov

A combination of half-life measurement and gamma-ray spectroscopy provides a robust assessment of the radionuclidic purity of ¹¹C-Choline, ensuring the quality and safety of the radiopharmaceutical for its intended use. semanticscholar.org

Table of Research Findings on Radionuclidic Purity Assessment of ¹¹C-Choline

| Parameter | Method | Instrument | Key Findings | Acceptance Criteria | Reference |

| Radionuclide Identification | Half-Life Measurement | Dose Calibrator | Measured half-life of 20.3 ± 0.1 minutes uniquely identifies Carbon-11. | 19.9 – 20.9 minutes | nih.goviaea.org |

| Radionuclide Identification | Gamma-Ray Spectroscopy | Gamma Spectrometer with HPGe Detector | Detection of 511 keV and 1022 keV sum peaks confirms positron decay. | Presence of 511 keV peak. | nih.gov |

| Radionuclidic Purity | Gamma-Ray Spectroscopy | Gamma Spectrometer with HPGe Detector | Radionuclide content determined to be below 0.1%. | < 0.1% | nih.gov |

| Radionuclide Purity | Half-Life Measurement & Gamma-Ray Spectroscopy | Dose Calibrator & Gamma Spectrometer | Combination provides the best assurance of identity and purity. | Not specified | semanticscholar.org |

Fundamental Biological Mechanisms and Metabolic Pathways in Choline Chloride C 11 Research

Choline (B1196258) Transport Systems in Research Models

The entry of choline into a cell is a critical first step, mediated by a sophisticated network of transport proteins. Since choline is a water-soluble quaternary ammonium (B1175870) ion, it requires these transporters to cross the cell membrane. mdpi.com Research has identified three primary families of choline transporters, each with distinct characteristics. mdpi.comebm-journal.org

High-Affinity Choline Transporters (CHT1)

Primarily expressed in cholinergic neurons, high-affinity choline transporters (CHT1), also known as SLC5A7, are crucial for the synthesis of the neurotransmitter acetylcholine (B1216132). mdpi.comnih.gov A key characteristic of CHT1 is its dependence on sodium (Na+) and chloride (Cl−) ions to transport choline into the cell. nih.govd-nb.info This transporter is highly sensitive to inhibition by hemicholinium-3 (B1673050) (HC-3). mdpi.comjneurosci.org The uptake of choline via CHT1 is considered the rate-limiting step in acetylcholine production. nih.govjneurosci.org

Choline Transporter-Like Proteins (CTL1-5) and Organic Cation Transporters (OCTs)

The choline transporter-like (CTL) family, encoded by the SLC44A1-5 genes, consists of five members (CTL1-5). mdpi.comguidetopharmacology.org These transporters are ubiquitously distributed throughout various tissues. mdpi.comguidetopharmacology.org CTL1, the most predominant member, is a Na+-independent transporter with an intermediate affinity for choline. guidetopharmacology.orgbiomolther.org It is found on the plasma membrane, where it facilitates the transport of extracellular choline, and also on the mitochondrial membrane. mdpi.comguidetopharmacology.orgbiomolther.org CTL2 has also been identified as a choline transporter and is localized to the endoplasmic reticulum and mitochondria. mdpi.combiomolther.org

Organic cation transporters (OCTs), part of the SLC22A family, represent a group of polyspecific transporters that handle a wide range of cationic compounds, including choline. mdpi.comresearchgate.netnih.gov OCT1 and OCT2, in particular, are known to transport choline with low affinity. mdpi.com These transporters are prominently expressed in the liver and kidneys. mdpi.comresearchgate.net

Interactive Table 1: Characteristics of Choline Transport Systems

| Transporter Family | Key Members | Affinity for Choline | Na+ Dependence | Key Characteristics |

| High-Affinity Choline Transporters | CHT1 (SLC5A7) | High | Dependent | Primarily in cholinergic neurons, for acetylcholine synthesis. mdpi.comnih.gov |

| Choline Transporter-Like Proteins | CTL1-5 (SLC44A1-5) | Intermediate | Independent | Ubiquitously distributed; CTL1 on plasma and mitochondrial membranes. mdpi.comguidetopharmacology.orgbiomolther.org |

| Organic Cation Transporters | OCT1, OCT2 (SLC22A1, SLC22A2) | Low | Independent | Polyspecific, expressed in liver and kidneys. mdpi.comresearchgate.net |

Mechanisms of Choline Uptake (Na+-dependent vs. Na+-independent, pH-dependency)

The mechanisms governing choline uptake are diverse. As mentioned, CHT1-mediated transport is Na+-dependent, utilizing the sodium gradient as a driving force. mdpi.comjneurosci.org In contrast, CTL1-mediated transport is Na+-independent. mdpi.combiomolther.org

Furthermore, the activity of these transporters can be influenced by pH. Research has shown that CTL1-mediated choline uptake is pH-dependent, with studies suggesting it may function as a choline/H+ antiport system, using a proton gradient. mdpi.comnih.gov Similarly, the function of the human choline transporter (hCHT) is regulated by external pH, with its activity being significantly reduced in acidic environments. nih.govfrontiersin.org

Role of Choline Kinase (ChoK) in Choline Metabolism

Once inside the cell, choline is rapidly metabolized. The first and often rate-limiting step in its major metabolic pathway is phosphorylation, a reaction catalyzed by the enzyme choline kinase (ChoK). nih.govwikipedia.org This phosphorylation traps choline within the cell, a critical feature for its use as a tracer in PET imaging with Choline Chloride C-11. nih.govevitachem.com

Choline Kinase Alpha (CHKα) and Beta (CHKβ) Isoforms

The choline kinase family is composed of two primary isoforms, choline kinase alpha (ChoKα) and choline kinase beta (ChoKβ), encoded by the CHKA and CHKB genes, respectively. nih.govviamedica.pl ChoKα is often considered the dominant isoform. viamedica.pl Both isoforms are located in the cytosol and can exist as homodimers (α/α, β/β) or heterodimers (α/β), with the α/α homodimer being the most active form. plos.orgresearchgate.net

Research has highlighted distinct roles for these isoforms. ChoKα has been strongly implicated in carcinogenesis and is overexpressed in various cancers. nih.govplos.org Overexpression of ChoKα1 has been shown to be oncogenic, while ChoKβ overexpression does not appear to induce tumor growth. nih.govcsic.es

Phosphorylation of Choline to Phosphorylcholine (B1220837)

The fundamental reaction catalyzed by ChoK is the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to choline, resulting in the formation of O-phosphorylcholine (also known as phosphocholine) and adenosine diphosphate (B83284) (ADP). wikipedia.org This enzymatic step requires magnesium ions (Mg2+) as a cofactor. wikipedia.org

The conversion of choline to phosphorylcholine is a crucial step in the Kennedy pathway, which leads to the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes. spandidos-publications.comwikipedia.org The upregulation of ChoK activity and the subsequent accumulation of phosphorylcholine are hallmarks of increased cell proliferation and are the basis for the enhanced uptake of this compound observed in many tumors. spandidos-publications.comnih.gov

Interactive Table 2: Comparison of Choline Kinase Isoforms

| Isoform | Gene | Substrate Affinity | Role in Carcinogenesis |

| Choline Kinase Alpha (ChoKα) | CHKA | Higher affinity for choline | Implicated in carcinogenesis, often overexpressed in tumors. nih.govplos.org |

| Choline Kinase Beta (ChoKβ) | CHKB | Higher affinity for ethanolamine | No clear evidence for a direct role in carcinogenesis. nih.govcsic.es |

Regulation of Choline Kinase Expression and Activity in Research Contexts

Choline kinase (CK) is a pivotal enzyme that catalyzes the initial and rate-limiting step in the Kennedy pathway, the phosphorylation of choline to phosphocholine (B91661). nih.govwikipedia.org In the context of cancer research, the expression and activity of choline kinase, particularly the alpha isoform (CHKα), are frequently upregulated. aacrjournals.orgmpg.de This increased activity is a hallmark of many malignancies, including prostate, lung, and breast cancer, and is associated with neoplastic transformation. aacrjournals.orgmpg.despandidos-publications.com

The upregulation of CHKα in tumor cells leads to an increased demand for choline to support the synthesis of phosphatidylcholine, a major component of cell membranes essential for rapid cell division. radiopaedia.orgpatsnap.com This heightened metabolic activity forms the basis for the use of radiolabeled choline, such as this compound ([¹¹C]Choline), in positron emission tomography (PET) imaging to visualize tumors. aacrjournals.orgradiopaedia.org The uptake of [¹¹C]Choline in tumors has been shown to correlate with CHKα expression. aacrjournals.org For instance, in lung cancer, a positive correlation was observed between the standardized uptake value (SUV) of [¹¹C]Choline and the expression of both choline kinase and phosphorylcholine-cytidyl transferase. nih.gov Similarly, in prostate cancer, tumor uptake of [¹¹C]choline is closely related to CHKα expression. aacrjournals.org

Several factors can regulate choline kinase expression and activity. Oncogenic signaling pathways, such as those involving Ras, Src, and Mos, can induce increased levels of both choline kinase and its product, phosphocholine. mpg.deaacrjournals.org The Ras protein, for example, activates choline kinase through effectors like Ral guanine (B1146940) nucleotide dissociation stimulator (Ral-GDS) and phosphatidylinositol 3-kinase (PI3K). mpg.de Furthermore, microRNAs, such as miR-876-5p, have been identified as potential modulators of CHKα expression. spandidos-publications.com

Environmental factors within the tumor microenvironment, such as hypoxia, can also influence choline kinase activity. In hypoxic conditions, a decrease in choline phosphorylation, choline kinase activity, and CHKα protein levels has been observed in cancer cells. nih.gov This is mediated by the hypoxia-inducible factor 1α (HIF-1α), which binds to a specific response element on the CHKα promoter, leading to transcriptional repression. nih.gov

Interactive Data Table: Regulation of Choline Kinase in Research

| Regulator | Effect on Choline Kinase | Context | Reference |

| Oncogenes (Ras, Src, Mos) | Upregulation of expression and activity | Cancer cells | mpg.deaacrjournals.org |

| Hypoxia (HIF-1α) | Downregulation of expression and activity | Hypoxic cancer cells | nih.gov |

| miR-876-5p | Downregulation of mRNA expression | HepG2 cell line | spandidos-publications.com |

| Hepatocyte Growth Factor (HGF) | Upregulation of expression | Primary hepatocytes during liver regeneration | frontiersin.org |

Integration of Choline into Phospholipid Biosynthesis

Kennedy Pathway Dynamics and Cell Membrane Synthesis

The Kennedy pathway, also known as the CDP-choline pathway, is the primary route for the de novo synthesis of phosphatidylcholine (PC) in mammalian cells. nih.govwikipedia.org PC is the most abundant phospholipid in eukaryotic cell membranes, constituting approximately 50% of the total phospholipid content. nih.gov The synthesis of PC is crucial for maintaining membrane integrity, signal transduction, and lipid-derived signaling. wikipedia.org

The pathway begins with the transport of choline into the cell, followed by its phosphorylation to phosphocholine by choline kinase (CK). nih.govwikipedia.org This initial step is critical as it traps choline intracellularly. aacrjournals.org Subsequently, CTP:phosphocholine cytidylyltransferase (CCT), the rate-determining enzyme of the pathway, converts phosphocholine to CDP-choline. nih.gov In the final step, cholinephosphotransferase catalyzes the reaction between CDP-choline and diacylglycerol (DAG) to produce phosphatidylcholine. nih.gov

In the context of [¹¹C]Choline research, the dynamics of the Kennedy pathway are of central importance. The radiolabeled choline analog is taken up by cells and enters this metabolic cascade. patsnap.com The initial phosphorylation by choline kinase effectively traps [¹¹C]phosphorylcholine within the cell, forming the basis of the signal detected in PET imaging. aacrjournals.org The subsequent incorporation of the radiolabel into phosphatidylcholine further contributes to the retention of the tracer in tissues with high rates of membrane biosynthesis. nih.gov

Implications for Cellular Proliferation Research

The increased demand for phosphatidylcholine during rapid cell division intrinsically links the Kennedy pathway to cellular proliferation. nih.gov Cancer cells, characterized by their high proliferative rates, exhibit a corresponding upregulation of the enzymes involved in this pathway, particularly choline kinase. patsnap.comnih.gov This leads to an elevated uptake and metabolism of choline, a phenomenon exploited by [¹¹C]Choline PET imaging to detect and monitor tumors. radiopaedia.orgnih.gov

Research has explored the correlation between [¹¹C]Choline uptake, as measured by the standardized uptake value (SUV) in PET scans, and markers of cell proliferation, such as the Ki-67 index. In lung cancer, a positive correlation has been demonstrated between the SUVmean of [¹¹C]Choline and the Ki-67 index, suggesting that the tracer's uptake reflects the proliferative activity of the tumor. spandidos-publications.comnih.gov

However, the relationship between [¹¹C]Choline uptake and proliferation is not always straightforward and can be tumor-type specific. For instance, in human prostate cancer, studies have found no significant correlation between [¹¹C]choline uptake and Ki-67 staining. nih.gov This suggests that in some cancers, the increased choline metabolism may be a feature of the malignant phenotype independent of the proliferation rate. aacrjournals.org Therefore, while [¹¹C]Choline PET is a valuable tool in oncology, the interpretation of its signal in the context of cellular proliferation requires careful consideration of the specific cancer type.

Intracellular Metabolism of [¹¹C]Choline

Formation of [¹¹C]Phosphorylcholine as a Trapped Metabolite

Upon entering the cell, [¹¹C]Choline is rapidly phosphorylated by choline kinase to form [¹¹C]phosphorylcholine. aacrjournals.orgnih.gov This phosphorylation is a critical step in the intracellular trapping of the radiotracer. aacrjournals.org Once phosphorylated, [¹¹C]phosphorylcholine is effectively confined within the cell, as it cannot easily cross the cell membrane. nih.govspandidos-publications.com This accumulation of [¹¹C]phosphorylcholine is the primary source of the signal detected in [¹¹C]Choline PET imaging, particularly in tumors where choline kinase activity is elevated. nih.govaacrjournals.org

The conversion to [¹¹C]phosphorylcholine represents the specific signal of interest in cancer imaging, as it reflects the increased metabolic activity associated with malignancy. aacrjournals.orgnih.gov The rate of this conversion and the subsequent retention of the radiolabeled metabolite are key factors determining the contrast between tumor and normal tissue in PET images. nih.gov

Oxidation to [¹¹C]Betaine and Other Metabolites

In addition to phosphorylation via the Kennedy pathway, [¹¹C]Choline can also be oxidized to [¹¹C]betaine aldehyde and subsequently to [¹¹C]betaine. spandidos-publications.comnih.gov This oxidation pathway occurs predominantly in the liver and kidneys. spandidos-publications.comnih.gov [¹¹C]Betaine is a major metabolite of [¹¹C]choline found in the blood plasma. drugbank.comresearchgate.net Studies have shown that within 25 minutes of injection, [¹¹C]betaine can account for a significant portion of the total radioactivity in arterial plasma. aacrjournals.orgresearchgate.net

Interactive Data Table: Major Metabolites of [¹¹C]Choline

| Metabolite | Formation Pathway | Significance in [¹¹C]Choline Research | Reference |

| [¹¹C]Phosphorylcholine | Phosphorylation by Choline Kinase (Kennedy Pathway) | Trapped intracellularly, represents the primary signal for tumor imaging. | aacrjournals.orgnih.gov |

| [¹¹C]Betaine | Oxidation | A major metabolite in blood plasma, can confound PET signal interpretation. | drugbank.comresearchgate.net |

Metabolic Trapping Mechanisms in Research Models

The utility of this compound (¹¹C-Choline) in molecular imaging, particularly Positron Emission Tomography (PET), is fundamentally based on the principle of metabolic trapping. This process involves the intracellular accumulation of the radiotracer in a chemically modified form that prevents it from diffusing back across the cell membrane. In the context of ¹¹C-Choline, this mechanism is primarily driven by the enzymatic activity within the cell, which is often altered in pathological states such as cancer.

The primary mechanism for the in vivo retention of ¹¹C-Choline is its phosphorylation by the enzyme choline kinase (CHK) immediately following its transport into the cell. snmmi.orgnih.gov This reaction converts ¹¹C-Choline into ¹¹C-phosphorylcholine. snmmi.orgaacrjournals.org Due to its ionic nature, ¹¹C-phosphorylcholine is effectively trapped within the cytosol, as the cell membrane is impermeable to this phosphorylated metabolite. snmmi.orgaacrjournals.org This intracellular accumulation forms the basis of the signal detected in PET imaging. While ¹¹C-phosphorylcholine can be further metabolized into phospholipids (B1166683) like ¹¹C-phosphatidylcholine, this subsequent incorporation into cell membranes is a slower process and contributes minimally to the initial signal captured during a typical PET scan. snmmi.org

Research has shown that the rapid proliferation of tumor cells necessitates an increased synthesis of cell membrane components, leading to an elevated uptake of choline. nih.govajronline.org Malignant transformation is frequently associated with the upregulation of choline kinase activity, resulting in higher levels of phosphorylcholine compared to normal tissues. researchgate.netsnmjournals.org This enhanced enzymatic activity is a key driver of the differential uptake and trapping of ¹¹C-Choline in cancerous tissues versus healthy tissues. snmjournals.orgresearchgate.net

The initial step, the transport of ¹¹C-Choline into the cell, is mediated by specific protein transporters embedded in the cell membrane. frontiersin.org Studies have identified high-affinity, sodium-dependent choline transporters and choline transporter-like protein 1 (CTL1) as crucial for this process. snmjournals.orgmdpi.comnih.gov Experimental studies suggest that at early time points (e.g., less than 5 minutes post-injection), the rate of ¹¹C-Choline internalization is largely dependent on the transport rate. However, at later time points (e.g., greater than 20 minutes), phosphorylation becomes the dominant and rate-limiting step for cellular retention. snmjournals.org

While phosphorylation is the principal trapping mechanism within tumor cells, ¹¹C-Choline undergoes other metabolic conversions in the body. nih.gov In the liver and kidneys, choline can be oxidized by choline oxidase and betaine (B1666868) aldehyde dehydrogenase to form ¹¹C-betaine. nih.gov This metabolite is a major component found in blood plasma shortly after ¹¹C-Choline administration. snmmi.orgresearchgate.net

Research Findings in Different Models

Investigations across various research models have elucidated the specifics of ¹¹C-Choline's metabolic fate.

In Vitro and Animal Models: Studies using human cancer cell lines have been pivotal. In human colon cancer (HCT116) xenografts in mice, the uptake and retention of ¹¹C-Choline were kinetically analyzed, demonstrating its conversion to ¹¹C-phosphocholine and ¹¹C-betaine within the tumor tissue. aacrjournals.org Research on breast cancer cell lines (MCF-7 and MDA-MB-435) implanted in nude mice also showed high uptake of ¹¹C-Choline in the tumors. nih.gov In a study on macrophages, lipopolysaccharide (LPS) stimulation led to a significant increase in the maximal transport rate of choline, highlighting the role of inflammatory processes in modulating choline uptake. nih.gov

Human Studies: Research in human subjects has confirmed findings from preclinical models. Analysis of arterial plasma from patients revealed a rapid conversion of ¹¹C-Choline to its primary metabolite, ¹¹C-betaine. researchgate.net Kinetic modeling in patients with recurrent prostate cancer and breast cancer further supports that the irreversible trapping of the tracer is a key component of its accumulation in tumors. aacrjournals.orgnih.gov

The following tables present detailed findings from various research studies on the metabolism and kinetics of ¹¹C-Choline.

Table 1: Metabolism of ¹¹C-Choline in Human and Rat Plasma This table shows the percentage of unmetabolized ¹¹C-Choline remaining in the plasma at different time points after injection, indicating its rate of conversion to metabolites like ¹¹C-betaine.

| Species | Plasma Type | Time Post-Injection | Mean % Unmetabolized ¹¹C-Choline (±SD) | Source |

| Human | Arterial | 5 min | 62% (±19%) | researchgate.net |

| Human | Arterial | 15 min | 27% (±12%) | researchgate.net |

| Human | Arterial | 25 min | 18% (±9%) | researchgate.net |

| Human | Venous | 5 min | 85% (±12%) | researchgate.net |

| Human | Venous | 10 min | 48% (±12%) | researchgate.net |

| Rat | Plasma | 5 min | 42% (±20%) | researchgate.net |

| Rat | Plasma | 15 min | 21% (±10%) | researchgate.net |

| At 25 minutes, ¹¹C-betaine represented 82% (±9%) of the total radioactivity. researchgate.net |

Table 2: Kinetic Parameters of Choline Transport in Research Models This table displays kinetic constants from different research models, quantifying the rate of choline transport and metabolism.

| Research Model | Condition | Parameter | Value (mean ±SD) | Unit | Source |

| HCT116 Colon Cancer Xenograft | Baseline | K₁' (Transport Rate) | 0.106 (±0.026) | - | aacrjournals.org |

| Murine Macrophages (BMDM) | Control M | Vmax (Maximal Transport) | 418 (±49) | pmol/mg/min | nih.gov |

| Murine Macrophages (BMDM) | LPS-Polarized M[LPS] | Vmax (Maximal Transport) | 821 (±62) | pmol/mg/min | nih.gov |

| Murine Macrophages (BMDM) | Control M | Km (Transport Affinity) | 68.62 (±20.07) | µM | nih.gov |

| Murine Macrophages (BMDM) | LPS-Polarized M[LPS] | Km (Transport Affinity) | 72.66 (±13.42) | µM | nih.gov |

Preclinical Research Methodologies and Applications of Choline Chloride C 11

In Vitro Studies Using Cell Lines

In vitro studies using various cancer cell lines have been instrumental in elucidating the fundamental mechanisms of [¹¹C]Choline uptake, metabolism, and its relationship with cancer cell biology.

Choline (B1196258) Uptake and Efflux Kinetics in Cancer Cell Lines

The dynamics of how cancer cells take up and release choline are critical for understanding PET imaging results. Studies have investigated these kinetics in several cancer cell lines.

PC-3 (Prostate Cancer): Research has shown that androgen-independent prostate cancer cells, such as the PC-3 line, can be effectively visualized using [¹¹C]Choline PET. nih.gov Studies have demonstrated that these cells exhibit significant uptake of the tracer. nih.govsnmjournals.org Furthermore, investigations into the effects of treatments like photodynamic therapy on PC-3 cells have shown a significant decrease in [¹¹C]Choline uptake after treatment, indicating a reduction in metabolic activity. snmjournals.org The efflux of choline and its metabolites from PC-3 cells is also an area of active research, with studies suggesting that transporters like ABCB4 play a role in this process. nih.gov

MDA-MB-231 (Breast Cancer): In the context of breast cancer, the triple-negative MDA-MB-231 cell line has been used to study choline metabolism. Research has demonstrated that these malignant cells have a higher uptake and retention of radiolabeled choline compared to non-malignant breast epithelial cells. nih.gov This increased uptake is linked to higher expression levels of choline kinase. nih.gov Studies on choline efflux in MDA-MB-231 cells have also implicated the involvement of the ABCB4 transporter. nih.gov

C6 Glioma: In vitro studies with the C6 rat glioma cell line have shown that these cells metabolize [¹⁴C]choline primarily into phosphorylcholine (B1220837). rsna.org The uptake of [¹¹C]choline by these glioblastoma cells was found to be three to four times higher than in normal rat brain tissue, highlighting the potential of this tracer for brain tumor imaging. rsna.org

Pancreatic Cancer Cells: Research on human pancreatic cancer cell lines, such as MIA PaCa-2 and PANC-1, has revealed that choline transporter-like protein 1 (CTL1) is highly expressed and plays a crucial role in choline uptake. mdpi.com Inhibition of choline uptake in these cells leads to apoptosis-induced cell death, suggesting that targeting choline transport could be a therapeutic strategy for pancreatic cancer. mdpi.com

Interactive Data Table: [¹¹C]Choline Uptake in Various Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings on Uptake |

| PC-3 | Prostate Cancer | Significant uptake visualized by PET; uptake decreases with effective therapy. nih.govsnmjournals.org |

| MDA-MB-231 | Breast Cancer | Higher uptake and retention compared to non-malignant cells, linked to choline kinase expression. nih.gov |

| C6 Glioma | Brain Cancer | 3-4 times higher uptake than normal brain tissue. rsna.org |

| MIA PaCa-2 | Pancreatic Cancer | High expression of CTL1 transporter is crucial for choline uptake. mdpi.com |

Metabolism of [¹¹C]Choline in Cellular Systems

Once inside the cell, [¹¹C]Choline undergoes metabolic transformation. The primary pathway involves phosphorylation by the enzyme choline kinase (ChoK) to form [¹¹C]phosphorylcholine. nih.govturkupetcentre.net This is the first committed step in the synthesis of phosphatidylcholine, a major phospholipid in cell membranes. aacrjournals.org The upregulation of choline kinase is a common feature in many cancer cells, contributing to the increased accumulation of [¹¹C]phosphorylcholine observed in tumors. turkupetcentre.netwiley.com

In addition to phosphorylation, choline can be oxidized to betaine (B1666868), particularly in the liver and kidneys. snmjournals.org Another metabolic route is acetylation to form acetylcholine (B1216132), a neurotransmitter. While phosphorylation is considered the dominant pathway in most cancer cells, some studies have indicated that acetylation can also be a significant pathway in certain lung cancers. nih.gov The rapid oxidation of choline can complicate the interpretation of PET data, leading to research into more stable analogs. aacrjournals.org

Effects of Choline Kinase Inhibition and Choline Deficiency on Cell Viability and Proliferation in Research

Targeting the choline metabolic pathway has been explored as a potential anti-cancer strategy.

Choline Kinase Inhibition: The inhibition of choline kinase has been shown to suppress the growth of a wide range of cancer cell lines. oncotarget.com This inhibition leads to a decrease in phosphocholine (B91661) levels, G1 phase cell cycle arrest, endoplasmic reticulum stress, and ultimately, apoptosis (programmed cell death). oncotarget.comnih.gov Studies have demonstrated that inhibiting choline kinase can reduce cell proliferation in breast cancer cell lines. nih.gov The effectiveness of choline kinase inhibitors is often evaluated by their ability to reduce the uptake of radiolabeled choline.

Choline Deficiency: Depriving cancer cells of choline has also been shown to have detrimental effects on their survival. Choline deficiency can inhibit cell viability and induce apoptosis in pancreatic cancer cells. mdpi.com In various cell models, including neuronal cells, choline deficiency is associated with DNA damage, apoptosis, and cell cycle arrest. nih.govunc.edu Studies in rodent models have shown that maternal choline deficiency can decrease stem cell proliferation in the fetal hippocampus. unc.edu

In Vivo Animal Model Studies

Animal models, particularly rodents, are indispensable for evaluating the efficacy and characteristics of [¹¹C]Choline as a PET imaging agent in a living system before its application in humans.

Rodent Models (e.g., Mice, Rats)

Mice and rats are the most commonly used rodent models in preclinical cancer research involving [¹¹C]Choline. nih.govratsjournal.comaku.edunih.gov These models allow for the controlled study of tumor growth and response to therapy.

Xenograft models, where human cancer cells are implanted into immunodeficient rodents (typically nude mice), are a cornerstone of in vivo cancer research. researchgate.net

Prostate Cancer: PC-3 human prostate cancer xenografts in mice have been extensively used to validate the utility of [¹¹C]Choline PET. nih.govsnmjournals.org These studies have successfully visualized the implanted tumors and have shown that a reduction in [¹¹C]Choline uptake can be an early indicator of therapeutic response, often preceding changes in tumor size. nih.govoncotarget.com For instance, a decrease in tracer uptake was observed as early as one week after initiating docetaxel (B913) chemotherapy. oncotarget.com

Breast Cancer: Xenograft models using breast cancer cell lines like MCF-7 and MDA-MB-231 have demonstrated the potential of [¹¹C]Choline for imaging breast cancer. nih.gov These studies have reported high uptake of [¹¹C]Choline in the tumors, resulting in good tumor-to-muscle and tumor-to-blood ratios. nih.gov

Glioma: In vivo studies using rat models with implanted C6 glioma cells have shown that [¹¹C]Choline PET can effectively depict brain tumors. rsna.org The tracer was taken up more by the tumors than by the surrounding normal brain tissue. rsna.org Research in murine glioma models has also correlated increased [¹¹C]Choline uptake with tumor progression. aacrjournals.org

Interactive Data Table: [¹¹C]Choline in Rodent Xenograft Models

| Cancer Type | Rodent Model | Key Research Findings |

| Prostate Cancer | PC-3 xenografts in nude mice | Early detection of therapy response; decreased uptake precedes tumor shrinkage. nih.govoncotarget.com |

| Breast Cancer | MCF-7 & MDA-MB-231 xenografts in athymic mice | High tumor uptake with favorable tumor-to-muscle and tumor-to-blood ratios. nih.gov |

| Glioma | C6 glioma xenografts in rats | Higher tracer uptake in tumors compared to normal brain tissue. rsna.org |

Neurodegenerative Disease Models (e.g., Alzheimer's)

While Choline chloride C-11 ([¹¹C]choline) is more extensively studied in oncology, its application in preclinical neurodegenerative disease models, particularly for Alzheimer's disease (AD), is an emerging area of interest. The rationale for using [¹¹C]choline in this context stems from the cholinergic hypothesis of AD, which posits that a decline in acetylcholine, a neurotransmitter crucial for memory and learning, is a key feature of the disease. Choline is a precursor to acetylcholine, and alterations in its transport and metabolism in the brain could reflect the cholinergic system's status.

Preclinical research in neurodegenerative diseases heavily relies on animal models that aim to replicate the pathological hallmarks of human conditions. acs.org For Alzheimer's, these models include transgenic mice like the 5xFAD, which exhibit amyloid plaques and neurofibrillary tangles. acs.org PET imaging with various radiotracers is a critical tool to study the progression of these pathologies in vivo. mdpi.com

Studies have utilized PET to investigate different aspects of neurodegeneration. For instance, radioligands have been developed to image acetylcholinesterase (AChE) activity, the enzyme that breaks down acetylcholine. snmjournals.org PET studies using tracers like [¹¹C]PMP have shown reduced cortical AChE activity in AD patients. snmjournals.org While direct preclinical imaging of cholinergic deficits with [¹¹C]choline in AD models is not as widely documented as other tracers, the underlying principle is to detect changes in choline metabolism that may precede or correlate with cognitive decline and pathological changes. mdpi.comsnmjournals.org The development of new PET tracers is ongoing to find more optimal biomarkers for the early diagnosis and monitoring of AD. mdpi.com

Hepatocellular Carcinoma Models (e.g., Woodchucks)

The woodchuck model of hepatocellular carcinoma (HCC) is a well-established platform for preclinical research, as woodchucks infected with the woodchuck hepatitis virus develop HCC that closely mimics the human disease. mdpi.comnih.gov This model has been instrumental in evaluating the efficacy of various PET radiotracers, including [¹¹C]choline, for the detection and characterization of HCC. nih.govsnmjournals.org

Research has demonstrated that [¹¹C]choline PET can effectively detect HCC in woodchucks. nih.govsnmjournals.org Studies have shown that HCC nodules have a higher uptake of radiolabeled choline compared to the surrounding healthy liver tissue. snmjournals.org This increased uptake is linked to the upregulation of choline kinase, an enzyme that phosphorylates choline, which is a key step in the synthesis of phosphatidylcholine, a major component of cell membranes. nih.govsnmjournals.org Rapidly proliferating cancer cells have an increased demand for membrane components, leading to elevated choline metabolism. snmjournals.orgopenmedscience.com

Comparative studies in the woodchuck model have shown that [¹¹C]choline can be more sensitive than other tracers like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for detecting well-differentiated HCC. nih.govsnmjournals.org In one study, [¹¹C]choline detected all HCCs in the scanned animals, whereas [¹⁸F]FDG only detected a fraction of the tumors. nih.gov The tumor-to-liver (T/L) uptake ratio for [¹¹C]choline has been reported to be significantly higher than that for [¹⁸F]FDG in these models. nih.govsnmjournals.org For instance, one study reported an average T/L ratio of 1.86 ± 0.22 for [¹¹C]choline. snmjournals.org Another study found a T/L ratio of 1.63 ± 0.34 for [¹¹C]choline in HCCs. nih.gov

The data from these preclinical models support the clinical investigation of choline-based tracers for HCC imaging. nih.gov

Table 1: Comparison of [¹¹C]choline and [¹⁸F]FDG in Woodchuck HCC Model

| Radiotracer | Detection Rate | Mean Tumor-to-Liver (T/L) Ratio | Associated Enzyme Activity |

|---|---|---|---|

| [¹¹C]choline | High (detected all tumors in some studies) mdpi.comnih.gov | 1.86 ± 0.22 snmjournals.org / 1.63 ± 0.34 nih.gov | Increased Choline Kinase (CK) nih.gov |

| [¹⁸F]FDG | Lower (detected 7 of 13 tumors in one study) nih.gov | 1.09 ± 0.18 snmjournals.org / 1.36 ± 0.13 nih.gov | Increased Hexokinase (HK) nih.gov |

Non-Human Primate Models (e.g., Rhesus Monkeys) for Tracer Kinetics

Non-human primate (NHP) models, such as rhesus monkeys, play a crucial role in the preclinical evaluation of PET radiotracers before their use in humans. frontiersin.orgnih.gov These models are essential for studying the biodistribution, pharmacokinetics, and dosimetry of new tracers in a system that is physiologically more similar to humans than rodent models. nih.gov

For [¹¹C]choline and other carbon-11 (B1219553) labeled tracers, NHP studies are valuable for understanding their behavior in vivo. frontiersin.orgnih.gov These studies often involve dynamic PET scanning to measure the tracer's uptake and clearance in various organs over time. nih.gov The resulting data are used to calculate the effective radiation dose, which is a critical safety parameter for human studies. nih.gov For example, the effective dose of [¹¹C]choline has been found to be comparable to other carbon-11 tracers. nih.gov

Kinetic modeling of the data from NHP studies provides insights into the tracer's mechanism of action. frontiersin.org This involves analyzing time-activity curves from different tissues to estimate parameters such as transport rates and binding potentials. frontiersin.org Although specific kinetic studies of [¹¹C]choline in rhesus monkeys are not extensively detailed in the provided context, the general methodology for evaluating PET tracers in NHPs is well-established. frontiersin.orgnih.gov These studies help to validate the tracer's utility for imaging specific biological processes and provide a basis for designing optimal imaging protocols for clinical trials. researchgate.net

Positron Emission Tomography (PET) Imaging Protocols in Preclinical Settings

Dynamic PET Imaging and Time-Activity Curve Analysis

Dynamic PET imaging is a powerful technique used in preclinical research to quantitatively assess the in vivo kinetics of radiotracers like [¹¹C]choline. aacrjournals.orgspringermedizin.de This method involves acquiring a series of images over a specific period immediately following the intravenous injection of the tracer. nih.govnih.gov The data are then used to generate time-activity curves (TACs), which plot the concentration of radioactivity in a region of interest (ROI) against time. nih.govresearchgate.net

TACs provide detailed information about the delivery, uptake, and clearance of the tracer in different tissues. aacrjournals.orgresearchgate.net In preclinical cancer models, TACs are generated for both tumor tissue and healthy background tissue to assess the tracer's tumor-targeting capabilities. aacrjournals.orgnih.gov For [¹¹C]choline, TACs in tumor tissue typically show rapid uptake followed by retention of the tracer, reflecting its incorporation into cell membranes through phosphorylation by choline kinase. snmjournals.orgdrugbank.com

The shape and characteristics of the TACs can be analyzed using various methods. springermedizin.de Simple metrics include the peak uptake, the time to peak, and the area under the curve (AUC). springermedizin.de More complex analysis involves compartmental modeling, which uses mathematical models to describe the tracer's movement between different physiological compartments (e.g., blood plasma, tissue). aacrjournals.orgnih.gov For [¹¹C]choline, a two-tissue irreversible compartmental model is often employed to estimate kinetic parameters such as the rate of transport from plasma to tissue (K₁) and the rate of phosphorylation (k₃). aacrjournals.orgnih.gov These parameters provide a more detailed understanding of the biological processes underlying the tracer's accumulation. nih.gov

Image Acquisition and Reconstruction Optimization for Animal Models

Optimizing image acquisition and reconstruction protocols is crucial for obtaining high-quality and quantitative PET images in small animal models. mediso.comupmc.edu Due to the small size of the animals and the target structures, dedicated small animal PET scanners with high spatial resolution and sensitivity are required. nih.govmediso.com

For [¹¹C]choline, which has a short half-life of 20.4 minutes, the timing of the acquisition is critical. openmedscience.com Dynamic scans are typically initiated immediately after tracer injection. aacrjournals.orgnih.gov The duration of the scan and the framing sequence (the length of time for each individual image in the dynamic series) are optimized to capture the key kinetic features of the tracer. aacrjournals.orgspringermedizin.de For instance, shorter frames are used at the beginning of the scan to capture the rapid initial uptake, while longer frames are used later to improve the signal-to-noise ratio as the radioactivity decays. springermedizin.de

Image reconstruction is the process of converting the raw data from the PET scanner into a 3D image. nih.gov Iterative reconstruction algorithms, such as ordered subset expectation maximization (OSEM), are commonly used in preclinical PET as they can improve image quality compared to older methods like filtered back-projection. mediso.comnih.gov These algorithms require careful selection of parameters, such as the number of iterations and subsets, to balance image sharpness and noise. Corrections for physical factors that can degrade image quality, such as attenuation (the absorption of photons by the animal's body) and scatter, are also applied during or after reconstruction. Attenuation correction is often performed using a co-registered CT or a transmission scan. upmc.edudrugs.com

Image Registration and Co-registration with Anatomical Modalities (e.g., CT, MRI)

Image registration is the process of aligning different images of the same subject into a common coordinate system. snmjournals.org In preclinical research, co-registration of PET images with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) is essential for accurate localization and interpretation of the PET signal. upmc.edusnmjournals.orgdirjournal.org

PET/CT is a widely used hybrid imaging technique that combines the functional information from PET with the anatomical detail from CT. upmc.edudrugs.com In preclinical studies with [¹¹C]choline, the co-registered CT images provide a clear anatomical reference for identifying the location of tracer uptake, for example, within a specific tumor or organ. snmjournals.orgsnmjournals.org The CT data are also used for attenuation correction of the PET data, which improves the quantitative accuracy of the PET images. drugs.com

Quantitative Analysis and Kinetic Modeling of Preclinical PET Data

Quantitative analysis of positron emission tomography (PET) data using [¹¹C]Choline is crucial for understanding its in vivo behavior and its utility as a cancer imaging agent. This involves sophisticated modeling of the tracer's kinetics to extract biologically meaningful parameters.

The in vivo kinetics of [¹¹C]Choline are commonly analyzed using compartmental models to describe its movement and retention in tissues. These models simplify complex biological systems into a series of distinct compartments between which the tracer can move.

One-Compartment Model: In some applications, a simpler one-compartment model has been used to assess the kinetics of [¹¹C]Choline, providing a basic understanding of tracer delivery and uptake. scielo.br

Two-Tissue Compartmental Model: More frequently, a two-tissue (or two-compartment) model is employed. aacrjournals.orgaacrjournals.org This model typically describes the movement of the tracer from the blood plasma into the tissue space and its subsequent metabolic trapping. An irreversible two-compartment model has been found to be the most appropriate for describing [¹¹C]Choline pharmacokinetics in the majority of cancerous lesions. nih.gov This model assumes that once [¹¹C]Choline is phosphorylated within the cell, it is effectively trapped for the duration of the PET scan. aacrjournals.orgsnmmi.org Dynamic imaging studies have demonstrated the applicability of a graphical analysis model based on an irreversible compartment, showing linear plots that validate this approach. nih.govresearchgate.net Some studies have also explored more complex models, such as a "Double Input [3+2]k model," which accounts for both the parent tracer and its metabolites. aacrjournals.org

The choice of model depends on the specific research question and the biological complexity of the system being studied. The two-tissue model is generally preferred for its ability to separate tracer delivery from its subsequent metabolic trapping. nih.gov

Compartmental modeling allows for the derivation of micro- and macro-parameters that reflect specific biological processes. nih.gov The key rate constants in a two-tissue irreversible model are:

K₁ (ml/min/g): This rate constant represents the transport of [¹¹C]Choline from the blood plasma into the tissue. It is a measure of both blood flow and the extraction fraction of the tracer by the tissue. aacrjournals.orgd-nb.info Studies in recurrent prostate cancer have reported K₁ values ranging from 0.11 to 7.17 min⁻¹. nih.gov

k₂ (min⁻¹): This constant describes the rate of transport of [¹¹C]Choline from the tissue back into the plasma. aacrjournals.orgd-nb.info

k₃ (min⁻¹): This rate constant represents the rate of phosphorylation of [¹¹C]Choline by the enzyme choline kinase to form [¹¹C]phosphocholine. aacrjournals.orgsnmmi.orgd-nb.info Since this metabolite is trapped within the cell, k₃ is often considered an indirect measure of choline kinase activity. aacrjournals.org In studies of recurrent prostate cancer, k₃ values ranged from 0.00 to 1.00 min⁻¹. nih.gov

From these micro-parameters, a macro-parameter, Kᵢ (net influx constant), can be derived. Kᵢ represents the net irreversible retention of the tracer and is a composite measure of transport and phosphorylation. aacrjournals.orgnih.gov It is often calculated using graphical (Patlak) analysis. nih.govresearchgate.net

The table below summarizes typical kinetic parameters for [¹¹C]Choline derived from preclinical and clinical studies, which inform preclinical research.

| Parameter | Description | Typical Value Range (min⁻¹) | Reference |

| K₁ | Rate of tracer transport from plasma to tissue | 0.11 - 7.17 | nih.gov |

| k₃ | Rate of tracer phosphorylation | 0.00 - 1.00 | nih.gov |

| Kᵢ | Net influx constant (untreated tumor) | 0.128 - 0.351 | nih.govresearchgate.net |

A critical aspect of validating [¹¹C]Choline as a PET tracer is correlating its uptake with underlying biological and pathological features of tissues.

Choline Kinase (ChoK) Expression: Numerous studies have established a strong link between [¹¹C]Choline uptake and the expression of choline kinase, particularly the alpha isoform (CHKα). aacrjournals.org Malignant transformation is often associated with upregulated ChoK activity to meet the demands of membrane synthesis in proliferating cells. snmjournals.org A significant positive correlation has been demonstrated between the maximum standardized uptake value (SUVmax) of [¹¹C]Choline and the intensity of CHKα expression in breast cancer (P < 0.0001) and prostate cancer (r = 0.68). aacrjournals.orgnih.gov Similarly, in lung cancer, the mean SUV (SUVmean) was positively correlated with the expression of both ChoK and phosphorylcholine-cytidyl transferase, another key enzyme in phospholipid synthesis. spandidos-publications.com

Histopathology and Tumor Aggressiveness: [¹¹C]Choline PET uptake has been shown to correlate with histopathological markers of tumor aggressiveness. In prostate cancer, increased tracer uptake is associated with a higher Gleason score and the MIB-1/Ki-67 proliferation index. Studies comparing PET/CT images with whole-gland histopathology after prostatectomy have confirmed that focal areas of high [¹¹C]Choline uptake correspond to cancer foci. snmjournals.org In hepatocellular carcinoma, [¹¹C]Choline PET appears to have a better detection rate for well-differentiated tumors compared to poorly differentiated ones. waocp.org However, some research has found that radiolabeled choline uptake does not always correlate directly with cell proliferation in prostate cancer, suggesting the uptake mechanism is complex. snmjournals.org

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to normalize tracer uptake for injected dose and body weight, allowing for comparison across different subjects and studies.

In preclinical research, SUV analysis is a fundamental method for evaluating [¹¹C]Choline accumulation. spandidos-publications.com Studies have calculated SUV at various time points, such as at 30 and 60 minutes post-injection (SUV₃₀ and SUV₆₀). aacrjournals.org The maximum SUV (SUVmax) within a region of interest is a commonly reported parameter. nih.gov

Research has shown a very strong correlation between SUV and the kinetically derived influx constant Kᵢ (r=0.964), supporting the use of the simpler SUV method in many research and clinical settings. nih.govresearchgate.net Despite this correlation, kinetic modeling can provide deeper insights by uncoupling the effects of tracer delivery (K₁) and metabolic trapping (k₃). nih.gov

Preclinical and clinical studies have established SUV thresholds to differentiate between malignant and benign tissues. For instance, in prostate cancer, an SUVmax cutoff of 2.65 has been proposed to maximize diagnostic accuracy. thno.org

The table below shows representative mean SUVmax values from studies in patients, which guide the interpretation of preclinical data.

| Tissue Type | Mean SUVmax (± SD) | Reference |

| Prostate Cancer | 5.6 (± 3.2) | nih.govresearchgate.net |

| Prostate Cancer | 4.3 (± 1.7) | thno.org |

| Prostate Cancer | 3.5 (± 1.3) | |

| Breast Cancer | 3.2 (± 1.8) | nih.gov |

| Benign Prostatic Hyperplasia | 3.5 (± 1.0) | nih.govresearchgate.net |

| Benign Prostate Tissue | 2.0 (± 0.6) |

Correlation of PET Uptake with Biological Markers (e.g., Choline Kinase Expression, Histopathology)

Biodistribution Studies in Animal Models

Biodistribution studies in animal models are essential to characterize the pattern of tracer uptake in normal organs and tissues, providing a baseline for identifying pathological accumulation.

Following intravenous injection, [¹¹C]Choline is rapidly cleared from the blood and distributed to various organs. snmmi.orgnih.goviaea.org The biodistribution pattern is generally consistent across different animal models, including mice and rats. nih.govnih.gov

High physiological uptake is consistently observed in the following organs:

Kidneys and Liver: These are major sites of choline metabolism and oxidation, and consequently, they exhibit the highest tracer accumulation. nih.govnih.govsnmjournals.orgsnmjournals.org

Pancreas: Significant uptake is also seen in the pancreas. nih.goviaea.orgmdpi.com

Salivary Glands: These glands show prominent tracer uptake. nih.goviaea.orgsnmjournals.orgmdpi.com

Other Organs: Moderate to high uptake is also noted in the spleen, small intestine, and heart. nih.govsnmjournals.org

In contrast, tracer uptake in the brain is generally low to negligible, which enhances the detection of brain tumors. nih.govsnmjournals.orgwikipedia.org A study in a rhesus monkey showed an initial rapid brain uptake followed by a quick decline. nih.gov

The following table summarizes the biodistribution of [¹¹C]Choline in key organs of nude mice at 45 minutes post-injection, presented as the percentage of injected dose per gram of tissue (%ID/g).

| Organ | Uptake (%ID/g) in MCF-7 Model | Reference |

| Kidneys | High | nih.gov |

| Liver | High | nih.gov |

| Small Intestine | High | nih.gov |

| Heart | High | nih.gov |

| Spleen | High | nih.gov |

| Tumor | 2.0 | nih.gov |

Tumor-to-Background Ratios (TBR) in Disease Models

The tumor-to-background ratio (TBR) is a critical quantitative metric in preclinical positron emission tomography (PET) imaging, offering an indication of tracer uptake in a tumor relative to surrounding healthy tissue. For this compound (¹¹C-Choline), high TBR values are desirable as they signify clear tumor delineation and diagnostic potential. Research across various preclinical cancer models has focused on quantifying these ratios to evaluate the efficacy of ¹¹C-Choline for tumor detection and characterization.

Prostate Cancer Xenograft Models

In preclinical studies involving human prostate cancer xenografts in mice, ¹¹C-Choline has been evaluated against other novel radiotracers. In DU-145 and PC-3 prostate cancer tumor models, the TBR of ¹¹C-Choline was compared with that of ¹¹C-sarcosine. nih.gov The results indicated that while ¹¹C-Choline was effective in identifying the majority of tumors, ¹¹C-sarcosine demonstrated significantly higher TBRs in both models. nih.govsnmjournals.org For DU-145 tumors, the TBR for ¹¹C-Choline was 1.41 ± 0.13. nih.govsnmjournals.org In the PC-3 tumor model, the TBR for ¹¹C-Choline was 1.34 ± 0.16. nih.govsnmjournals.org These studies utilized muscle as the background tissue for ratio calculation, with data analyzed from a 5 to 20-minute post-injection time frame. snmjournals.org

| Tumor Model | Radiotracer | Tumor-to-Background Ratio (TBR) (Mean ± SD) |

|---|---|---|

| DU-145 | ¹¹C-Choline | 1.41 ± 0.13 |

| ¹¹C-Sarcosine | 1.92 ± 0.11 | |

| PC-3 | ¹¹C-Choline | 1.34 ± 0.16 |

| ¹¹C-Sarcosine | 1.89 ± 0.2 |

Glioma Models

In a murine orthotopic glioma model using SMA-560 cells, ¹¹C-Choline PET demonstrated increasing tumor-to-brain ratios over time, reflecting tumor growth and progression. aacrjournals.org The study observed that these ratios increased from 1.12 ± 0.15 on day 5 post-implantation to 2.22 ± 0.11 by day 18. aacrjournals.org These preclinical findings are comparable to data from human studies of low-grade astrocytic tumors. aacrjournals.org The research also noted negative correlations between the total choline (tCho) levels measured by magnetic resonance spectroscopy (MRS) and the ¹¹C-Choline PET tumor-to-brain ratio (r = -0.680) and tumor-to-cerebellum ratio (r = -0.812). aacrjournals.org

| Time Point (Post-implantation) | Tumor-to-Brain Ratio (Mean ± SD) |

|---|---|

| Day 5 | 1.12 ± 0.15 |

| Day 18 | 2.22 ± 0.11 |

Other Cancer Models

Biodistribution studies in nude mice with transplanted human breast cancer cell lines, MCF-7 and MDA-MB-435, showed high uptake of ¹¹C-Choline in the tumors. nih.gov The resulting tumor-to-muscle ratios were moderate, and the tumor-to-blood ratios were high, allowing for clear visualization of the breast tumors via micro-PET imaging. nih.gov

In a study on human colon cancer (HCT116) xenografts, ¹¹C-Choline was compared with deuterated choline analogs. The research found that for all tested tracers, the tumor signal-to-background levels were identical. aacrjournals.org

Research findings from human studies also provide relevant data on ¹¹C-Choline's performance in specific disease models. In patients with hepatocellular carcinoma (HCC), the average tumor-to-background ratio for ¹¹C-Choline was 1.80 ± 0.68. waocp.org The ratio was slightly higher in well-differentiated HCC compared to moderately and poorly differentiated tumors, though the difference was not statistically significant. waocp.org Conversely, in a study of primary cholangiocarcinoma (CCA), ¹¹C-Choline exhibited a very low average T/B ratio of 0.4 ± 0.2, indicating that the tracer's activity in the tumor was less than in the normal liver parenchyma. nih.gov

Comparative Preclinical Research with Other Radiotracers

Choline (B1196258) Chloride C-11 vs. Fluorine-18 (B77423) Labeled Choline Analogs (e.g., [¹⁸F]Fluoroethylcholine) in Animal Models

The primary advantage of fluorine-18 (¹⁸F) labeling over carbon-11 (B1219553) (¹¹C) is the longer half-life of ¹⁸F (approximately 110 minutes versus 20 minutes for ¹¹C), which facilitates commercial production and distribution. snmjournals.org Preclinical studies have therefore been crucial in comparing the imaging characteristics of [¹¹C]Choline with its ¹⁸F-labeled counterparts, such as [¹⁸F]Fluoroethylcholine ([¹⁸F]FEC).

In a woodchuck model of hepatocellular carcinoma (HCC), both [¹¹C]Choline and [¹⁸F]FEC demonstrated the ability to visualize tumors. nih.gov The study found similar uptake patterns for both tracers, with activities plateauing around 10 minutes post-injection. nih.gov However, at 50 minutes post-injection, [¹¹C]Choline exhibited a slightly higher mean tumor-to-background contrast of 1.5 compared to 1.3 for [¹⁸F]FEC. nih.gov Another preclinical study in HCC models also suggested that the uptake of native [¹¹C]Choline was comparable to that of [¹⁸F]FEC.

Interestingly, research into deuterated and fluorinated choline analogs has provided further insights. A study comparing [¹¹C]Choline, [¹¹C]methyl-[1,2-²H₄]-choline ([¹¹C]-D4-choline), and [¹⁸F]-D4-choline in human colon cancer xenografts revealed that while all tracers were taken up by tumors, their metabolic fates differed. nih.gov [¹¹C]Choline showed the highest rate of oxidation to betaine (B1666868), a metabolic process that can complicate the interpretation of PET data. nih.gov Both deuteration and fluorination were found to protect against this oxidation. nih.gov Despite these metabolic differences, the tumor signal-to-background levels were similar for all three tracers in HCT116 tumors. nih.gov

Table 1: Comparison of [¹¹C]Choline and [¹⁸F]Fluoroethylcholine in an HCC Animal Model

| Feature | [¹¹C]Choline | [¹⁸F]Fluoroethylcholine |

|---|---|---|

| Mean Tumor-to-Background Contrast (50 min) | 1.5 | 1.3 |

| Uptake Pattern | Similar to [¹⁸F]FEC, plateau at 10 min | Similar to [¹¹C]Choline, plateau at 10 min |

| Primary Application in Study | Hepatocellular Carcinoma (HCC) Imaging | Hepatocellular Carcinoma (HCC) Imaging |

Data sourced from a study using a woodchuck model of HCC. nih.gov

Choline Chloride C-11 vs. [¹⁸F]Fluorodeoxyglucose (FDG) in Preclinical Oncology Imaging

[¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), a glucose analog, is the most widely used PET tracer in oncology, imaging cellular glucose metabolism. snmjournals.org However, its utility can be limited by high background uptake in certain tissues and non-specific accumulation in areas of inflammation. snmjournals.org Preclinical studies have compared [¹¹C]Choline with [¹⁸F]FDG to evaluate their respective roles in cancer imaging.

Conversely, in non-small cell lung cancer (NSCLC) models, lesions are often avid for both tracers. thno.org However, the uptake values (SUVmax) for [¹⁸F]FDG are generally higher than for choline-based tracers like [¹⁸F]D4-FCH, a deuterated analog of fluorocholine. thno.org In prostate cancer, [¹¹C]Choline has shown greater sensitivity than [¹⁸F]FDG for detecting disease recurrence, particularly at low PSA levels. nih.gov However, [¹⁸F]FDG may better correlate with the proliferative character of the disease. nih.gov

Comparison with Other Carbon-11 Labeled Tracers (e.g., [¹¹C]Sarcosine, [¹¹C]Acetate, [¹¹C]Methionine) in Preclinical Studies